molecular formula C16H22N4O3S B2980284 ethyl 4-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)amino)-4-oxobutanoate CAS No. 1421498-57-8

ethyl 4-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)amino)-4-oxobutanoate

Cat. No.: B2980284
CAS No.: 1421498-57-8
M. Wt: 350.44
InChI Key: VFKUITKWBSRFIP-UHFFFAOYSA-N
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Description

Ethyl 4-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)amino)-4-oxobutanoate is a useful research compound. Its molecular formula is C16H22N4O3S and its molecular weight is 350.44. The purity is usually 95%.
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Scientific Research Applications

Improved Synthesis and Reactions

The reaction of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate demonstrates the synthesis of compounds from which various acids and their derivatives are obtained in good yields. This process highlights the potential for creating diverse chemical structures for further study or application (Obydennov, Röschenthaler, & Sosnovskikh, 2013).

Characterization and Structural Analysis

The direct synthesis of substituted pyrazole through the 3+2 annulation method showcases the preparation and characterization of novel pyrazole derivatives. This method involves spectroscopic techniques like NMR and X-ray diffraction for structural confirmation, indicating the compound's potential in pharmaceutical and materials science research (Naveen et al., 2021).

Versatile Intermediate for Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles, illustrating the compound's utility in generating diverse chemical entities potentially useful in developing new materials or drugs (Honey, Pasceri, Lewis, & Moody, 2012).

Antimicrobial Activity

The synthesis of new 3-substituted 5-(benzofuran-2-yl)-pyrazole derivatives and their testing for antimicrobial activity highlight the potential application of similar compounds in addressing microbial resistance and developing new antimicrobials (Abdel-Wahab, Abdel‐Aziz, & Ahmed, 2008).

Synthesis and Biological Activities

The design and synthesis of pyrazole amide derivatives, starting from phenylhydrazine and ethyl 3-oxobutanoate, and their evaluation for antifungal activity demonstrate the chemical's relevance in discovering new fungicides. DFT calculations further aid in understanding the structure-activity relationships, offering a pathway to optimize biological activity through molecular design (Mu et al., 2016).

Mechanism of Action

Mode of Action

It is known that the compound was prepared through a nucleophilic substitution reaction . This suggests that the compound may interact with its targets through similar mechanisms, leading to changes in the target’s structure or function.

Biochemical Pathways

It is known that pyrazole derivatives, which are structurally related to this compound, are associated with various biological activities, such as antimycobacterial, inflammatory, anticancer, antimicrobial, antibacterial, and anti-tubercular activities . This suggests that the compound may affect similar pathways, leading to downstream effects.

Result of Action

It is known that pyrazole derivatives, which are structurally related to this compound, exhibit various biological activities . This suggests that the compound may have similar effects at the molecular and cellular level.

Action Environment

It is known that the compound was prepared by heating in dimethyl sulfoxide (dmso) and in the presence of koh as a base . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, solvent, and pH.

Properties

IUPAC Name

ethyl 4-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethylamino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S/c1-4-23-15(22)6-5-14(21)17-8-7-13-10-24-16(18-13)20-12(3)9-11(2)19-20/h9-10H,4-8H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKUITKWBSRFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NCCC1=CSC(=N1)N2C(=CC(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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